molecular formula C13H17N3 B12349027 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

Cat. No.: B12349027
M. Wt: 215.29 g/mol
InChI Key: RMMWWJVDMGWUCD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol This compound is characterized by a benzimidazole core substituted with a pyrrolidine ring and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxides of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1H-benzimidazole: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

    2-Pyrrolidinyl-1H-benzimidazole: Does not have the methyl groups, which can affect its reactivity and biological activity.

Uniqueness

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is unique due to the presence of both the pyrrolidine ring and the methyl groups, which enhance its chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16)/t11-/m0/s1

InChI Key

RMMWWJVDMGWUCD-NSHDSACASA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)NC(=N2)[C@@H]3CCCN3)C

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.